N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-10-6-9-18(20(19)26-2)21(24)22-17-11-13-23(14-12-17)15-16-7-4-3-5-8-16/h3-10,17H,11-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLDWHTVLAWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536473 | |
| Record name | N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92138-58-4 | |
| Record name | N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis Methodologies for N 1 Benzylpiperidin 4 Yl 2,3 Dimethoxybenzamide and Analogues
Retrosynthetic Analysis of the N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide Scaffold
A retrosynthetic analysis of the this compound scaffold identifies the amide bond as the key disconnection point. This approach simplifies the target molecule into two primary synthons: a 2,3-dimethoxybenzoyl derivative and a 1-benzyl-4-aminopiperidine derivative. This disconnection is strategically advantageous as it breaks the molecule into two readily accessible or synthetically feasible precursors.
The primary disconnection is illustrated below:

This retrosynthetic pathway suggests that the forward synthesis will involve the coupling of these two key intermediates. The feasibility of this approach is supported by the wide availability of methods for forming amide bonds.
Classical Synthetic Routes to this compound
The classical synthesis of this compound primarily revolves around the formation of the central amide linkage.
Amide Coupling Strategies
The formation of the amide bond is a fundamental transformation in organic synthesis. researchgate.net The most common strategy for synthesizing this compound involves the reaction of an activated 2,3-dimethoxybenzoic acid derivative with 4-amino-1-benzylpiperidine (B41602). nih.gov
One prevalent method is the use of a coupling agent to facilitate the reaction between the carboxylic acid and the amine. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride. For instance, 2,3-dimethoxybenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2,3-dimethoxybenzoyl chloride. This highly reactive acyl chloride can then be reacted with 4-amino-1-benzylpiperidine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This method was utilized in the synthesis of analogous nitro- and fluoro-substituted benzamides, which were prepared in good yields from the corresponding benzoyl chloride and 4-amino-1-benzylpiperidine. nih.gov
The general reaction is as follows:

Precursor Synthesis and Derivatization (e.g., from N-benzyl-4-piperidone)
N-benzyl-4-piperidone is a versatile intermediate in the synthesis of various piperidine-based compounds. guidechem.com It can be synthesized through several routes, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309), which is formed from the reaction of benzylamine and methyl acrylate. chemicalbook.com Another approach involves the benzylation of 4-piperidone (B1582916) hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com
Once N-benzyl-4-piperidone is obtained, it can be converted to 4-amino-1-benzylpiperidine via reductive amination. This process typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
A summary of the synthesis of 4-amino-1-benzylpiperidine from N-benzyl-4-piperidone is presented in the table below:
| Step | Reactants | Reagents | Product |
| 1 | N-benzyl-4-piperidone | Ammonia, Reducing Agent (e.g., NaBH₃CN) | 4-amino-1-benzylpiperidine |
This two-step sequence from commercially available starting materials provides an efficient route to the required amine precursor.
Advanced Synthetic Techniques for Analogues and Radiolabeled Derivatives
Advanced synthetic methods are employed to create analogues of this compound with modified properties or to introduce labels for imaging studies.
Strategies for Radiolabeling this compound Analogues for Preclinical Imaging
Radiolabeled analogues of N-(1-benzylpiperidin-4-yl)-benzamides are valuable tools for preclinical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of biological processes in vivo.
For PET imaging, fluorine-18 (B77423) ([¹⁸F]) is a commonly used radionuclide. The synthesis of N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been achieved through a nucleophilic substitution reaction. nih.gov This involves reacting a precursor molecule, such as N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide, with [¹⁸F]fluoride. The nitro group acts as a leaving group, allowing for the introduction of the radioisotope. nih.gov
For SPECT imaging, iodine-125 (B85253) ([¹²⁵I]) is a suitable radionuclide. The synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been reported. nih.govresearchgate.net A common strategy for radioiodination is to use a trialkyltin precursor, such as (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide (B126). nih.govresearchgate.net This precursor undergoes an electrophilic substitution reaction with a source of radioiodine, such as [¹²⁵I]NaI, in the presence of an oxidizing agent like chloramine-T or hydrogen peroxide. nih.govresearchgate.net
A summary of radiolabeling strategies is provided in the table below:
| Isotope | Precursor | Labeling Method | Application |
| ¹⁸F | N-(N-benzylpiperidin-4-yl)-2-nitrobenzamide | Nucleophilic Aromatic Substitution | PET Imaging |
| ¹²⁵I | (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide | Electrophilic Substitution | SPECT Imaging |
These radiolabeling methods enable the preparation of high-specific-activity radiotracers for preclinical evaluation.
Stereoselective Synthesis Approaches
The synthesis of stereochemically defined analogues of this compound can be important for understanding structure-activity relationships, as different stereoisomers can exhibit distinct biological activities. While the parent molecule is achiral, the introduction of substituents on the piperidine (B6355638) ring can create stereocenters.
For example, a facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives has been described. researchgate.net This synthesis proceeds through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine intermediate. researchgate.net This epoxide can be obtained in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net The subsequent amidation of the resulting stereochemically defined amine would lead to the desired stereoisomer of the final benzamide.
The ability to control the stereochemistry of the piperidine ring is crucial for the development of more specific and potent analogues.
Preclinical Pharmacological Characterization of N 1 Benzylpiperidin 4 Yl 2,3 Dimethoxybenzamide
In Vitro Receptor Binding Affinity and Selectivity Profiling
In vitro binding assays are crucial for determining the affinity of a compound for its molecular targets. The following sections detail the binding profile of N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide at various receptors, drawing inferences from structurally similar compounds.
The N-(1-benzylpiperidin-4-yl)benzamide core structure is known to exhibit a high affinity for sigma (σ) receptors. nih.govresearchgate.netunict.it Studies on various analogues with substitutions on the benzamide (B126) ring have consistently demonstrated potent binding to both σ1 and σ2 subtypes. For instance, a 4-iodo substituted analogue, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, displays high affinity for both σ1 and σ2 receptors. nih.govresearchgate.net Competition binding studies with this radioligand in MCF-7 breast cancer cells, which express sigma receptors, showed high-affinity binding with Ki values of 4.6 nM and 56 nM against known sigma ligands. nih.govresearchgate.net
Another relevant analogue, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, has been reported to bind to sigma receptors with a high affinity (Ki = 3.4 nM) in guinea pig brain membranes, showing a notable 120-fold selectivity for the σ2 subtype over the σ1 subtype. nih.gov
While specific binding data for this compound is not available in the reviewed literature, the consistent high-affinity sigma receptor binding of its close analogues strongly suggests that this compound is also likely to be a potent sigma receptor ligand.
Table 1: Sigma Receptor Binding Affinities of Selected N-(1-benzylpiperidin-4-yl)benzamide Analogues
| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Line |
|---|---|---|---|
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | σ1/σ2 | 4.6 / 56 | MCF-7 cells |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | σ (non-selective) | 3.4 | Guinea pig brain |
Data inferred from studies on analogous compounds.
The 2,3-dimethoxybenzamide (B73325) moiety is a key structural feature found in potent dopamine (B1211576) D2 receptor antagonists. Research on a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides revealed that compounds with a 2,3-dimethoxy substitution pattern on the benzamide ring were particularly potent in inhibiting [³H]spiperone binding to rat striatal dopamine D2 receptors, with IC50 values of approximately 1 nM. nih.gov
Although the side chain in this series differs from the 1-benzyl-4-piperidinyl moiety of the compound , the potent D2 receptor affinity conferred by the 2,3-dimethoxybenzamide portion suggests that this compound may also exhibit significant affinity for D2-like dopamine receptors. However, direct binding studies for this specific compound have not been reported.
Table 2: Dopamine D2 Receptor Binding Affinity of a Structurally Related Analogue
| Compound Class | Substitution Pattern | IC50 (nM) |
|---|
Data from a study on compounds with a related pharmacophore. nih.gov
The N-benzylpiperidine moiety is a common feature in the design of cholinesterase inhibitors for potential use in conditions like Alzheimer's disease. nih.govacs.orgnih.gov Several series of N-benzylpiperidine derivatives have been synthesized and shown to possess inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.orgnih.govmdpi.com For example, novel N-benzylpiperidine carboxamide derivatives have been identified as potential cholinesterase inhibitors. nih.gov Another study on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives reported compounds with dual inhibitory activity against both AChE and BuChE. mdpi.com
Given these findings, it is plausible that this compound could interact with cholinesterases. However, no specific experimental data on the cholinesterase inhibitory activity of this compound is currently available.
There is no available information from the reviewed sources regarding the binding affinity of this compound for monoamine transporters. The structurally related 4-benzylpiperidine (B145979) has been shown to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine (B1679862) over serotonin, and also as a weak monoamine oxidase inhibitor. wikipedia.org
Functional Assays of Biological Activity in Preclinical Models
Functional assays are essential to characterize the biological effect of a ligand at its receptor, determining whether it acts as an agonist, antagonist, or has other modulatory effects.
There is a lack of published data on the functional activity of this compound at any receptor. However, based on the pharmacology of related compounds, some inferences can be drawn.
For sigma receptors, N-benzylpiperidine derivatives have been reported to act as either agonists or antagonists depending on the specific substitutions and the experimental model used. unict.ituniba.itnih.gov
Regarding the dopamine D2 receptor, the potent binding affinity of the 2,3-dimethoxybenzamide scaffold is associated with antagonist activity. The study on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides found that these compounds act as D2 receptor antagonists in vivo. nih.gov
No studies have been identified that investigate the effects of this compound on intracellular signaling pathways. The functional consequences of its potential interactions with sigma and dopamine receptors on cellular pathways remain to be elucidated.
In Vivo Preclinical Pharmacodynamics in Animal Models
No publicly available data could be located for the in vivo preclinical pharmacodynamics of this compound in animal models.
Molecular Mechanisms of Action and Target Interactions of N 1 Benzylpiperidin 4 Yl 2,3 Dimethoxybenzamide
Elucidation of Specific Receptor Subtypes (e.g., σ1R, σ2R, D2R)
There is no specific experimental data detailing the binding affinity or selectivity of N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide for σ1, σ2, or dopamine (B1211576) D2 receptors (D2R).
For context, studies on related compounds, such as N-(1-benzylpiperidin-4-yl)phenylacetamide, have shown a high affinity and selectivity for σ1 receptors. nih.gov For instance, the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide displays a high affinity for σ1 receptors (Ki value of 3.90 nM) and lower affinity for σ2 receptors (Ki value of 240 nM). nih.gov Research on other analogues, like N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, also demonstrates high affinity for sigma receptors (Ki = 3.4 nM) with significant selectivity for the σ1 subtype over the σ2 subtype. nih.gov Furthermore, the iodinated analog, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, is known to possess high affinity for both σ1 and σ2 receptor subtypes. researchgate.netnih.gov
SAR studies on similar structures have indicated that substitutions on the aromatic ring can modulate binding. For example, electron-donating groups like methoxy (B1213986) (-OCH3) have been shown to result in moderate affinity for σ1 receptors and weak or negligible affinity for σ2 receptors in some N-(1-benzylpiperidin-4-yl)phenylacetamide analogues. nih.gov However, without direct experimental validation for the 2,3-dimethoxy configuration, the precise receptor subtype profile of this compound remains unconfirmed. Similarly, while some related acetamide (B32628) analogues have been tested for dopamine receptor affinity and found to be inactive at D2/D3 receptors, the specific D2R binding characteristics of the target compound are unknown. nih.govnih.gov
Table 1: Receptor Binding Affinity (Ki in nM) of Structurally Related Compounds This table is provided for contextual understanding of the scaffold and does not represent data for this compound.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | nih.gov |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 3.4 | 408 | nih.gov |
| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | High affinity for both subtypes | researchgate.netnih.gov |
Binding Site Characterization and Ligand-Receptor Complex Formation
No molecular docking or crystallographic studies are available for this compound to characterize its binding site or the formation of a ligand-receptor complex. Computational studies on related piperidine (B6355638) and piperazine (B1678402) derivatives often aim to identify the specific interactions within the receptor's binding pocket, but this has not been performed for the subject compound. unict.it
Intracellular Signaling Cascades Affected by this compound
Information regarding the downstream effects and the specific intracellular signaling cascades modulated by this compound is absent from the scientific literature. The functional activity of this compound as an agonist, antagonist, or inverse agonist at any receptor is undetermined, and therefore its impact on second messenger systems or other signaling pathways has not been documented.
Allosteric Modulation and Cooperative Binding Phenomena
There is no available research or data to suggest that this compound engages in allosteric modulation or cooperative binding at any known receptor site.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substitutions on the 2,3-Dimethoxybenzamide (B73325) Moiety on Biological Activity
The 2,3-dimethoxybenzamide portion of the molecule is a critical determinant of its pharmacological profile. The position, number, and nature of substituents on the phenyl ring significantly impact biological activity. mdpi.comnih.gov
Research on related benzamide (B126) and phenylacetamide analogues has demonstrated that the electronic and steric properties of substituents on this aromatic ring are pivotal. For instance, in studies of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, which share a similar core structure, the position of substitution dramatically influences receptor affinity. nih.gov Generally, 3-substituted compounds tend to exhibit higher affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors compared to their 2- or 4-substituted counterparts. nih.gov
The nature of the substituent is equally important. Halogen substitutions (e.g., Cl, Br, F) on the aromatic ring have been shown to increase affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. nih.gov Conversely, the introduction of electron-donating groups, such as hydroxyl (OH) or methoxy (B1213986) (OMe), often results in moderate affinity for σ1 receptors but a significant decrease in affinity for σ2 receptors. nih.gov This suggests that the 2,3-dimethoxy arrangement in the parent compound likely contributes to a specific selectivity profile. Studies on other methoxy-substituted benzamides have confirmed that the number and position of methoxy groups strongly influence antiproliferative and antioxidative activities. nih.govnih.gov
| Substituent Type | Substitution Position | Effect on σ1 Receptor Affinity | Effect on σ2 Receptor Affinity | General Selectivity Trend |
|---|---|---|---|---|
| Halogens (Cl, Br, F) | 3-position | High | Increased | 3 > 2 ≈ 4 |
| Electron-donating (OH, OMe) | Any | Moderate | Weak or Negligible | High σ1 selectivity |
| Unsubstituted | N/A | High | Low to Moderate | High σ1 selectivity |
Role of the Piperidine (B6355638) Ring System and its N-Benzyl Substitution
The piperidine ring is a common scaffold in pharmacologically active compounds, valued for its ability to orient substituents in a defined three-dimensional space. mdpi.com In the context of N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide, the piperidine ring acts as a central linker, connecting the benzamide head with the N-benzyl tail. Its conformation and substitution are vital for proper binding to biological targets.
The N-benzyl group plays a crucial role in anchoring the ligand to its target, often through hydrophobic and aromatic interactions. SAR studies on various N-benzylpiperidine derivatives have consistently shown that substitutions on the benzyl (B1604629) ring can fine-tune affinity and selectivity for various transporters and receptors, including dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters. uky.edu For example, in one series of acetylcholinesterase inhibitors, the 1-benzyl-4-substituted piperidine moiety was found to be a key component for high potency. nih.gov Replacing the benzyl group with other substituents or altering its aromaticity can lead to a significant loss of activity. researchgate.net For instance, replacing the phenyl ring of the benzyl group with heterocyclic rings like imidazole (B134444) or pyridyl resulted in a more than 60-fold decrease in affinity for σ1 receptors. researchgate.net
| N-Benzyl Ring Modification | Effect on σ1 Receptor Affinity |
|---|---|
| Substitution with Halogens | Similar or slightly decreased affinity |
| Replacement with Thiophene | No significant effect |
| Replacement with Naphthyl | No significant effect |
| Replacement with Indole | No significant effect |
| Replacement with Imidazole | >60-fold loss in affinity |
| Replacement with Pyridyl | >60-fold loss in affinity |
Influence of Linker Length and Flexibility on Target Affinity and Selectivity
The term "linker" in this context can refer to the amide bond and the aliphatic chain of the piperidine ring that separates the two aromatic systems (benzamide and benzyl). The length and flexibility of this linker are critical for achieving optimal orientation of the pharmacophores within the target's binding site. researchgate.netnih.govelsevierpure.com
Studies on structurally related compounds have demonstrated that linker length plays a crucial role in receptor affinity. For example, in a series of polyfunctionalized pyridines with a 1-benzylpiperidine (B1218667) moiety, increasing the linker length between the piperidine and a pyridine (B92270) ring from an amino group (n=0) to an ethylamino (n=2) or propylamino (n=3) group resulted in a significant increase in affinity for the σ1 receptor. nih.gov This indicates that a specific distance between the key binding motifs is required for optimal interaction.
Linker flexibility is also a key consideration. researchgate.net While a flexible linker can allow the molecule to adopt various conformations to fit into a binding pocket, excessive flexibility can lead to an entropic penalty upon binding, which reduces affinity. researchgate.net Conversely, a rigid linker, like the one found in some potent acetylcholinesterase inhibitors, can pre-organize the molecule in a bioactive conformation, leading to enhanced potency. nih.gov The piperidine ring in this compound provides a degree of conformational rigidity that is often beneficial for high-affinity binding.
Stereochemical Implications for Pharmacological Activity
Stereochemistry can have profound implications for the pharmacological activity of chiral drugs, as different enantiomers of a molecule can exhibit distinct pharmacokinetic and pharmacodynamic properties. researchgate.net Although this compound itself is achiral, the introduction of chiral centers through substitution on the piperidine or benzyl group could lead to stereoisomers with potentially different biological activities.
For many receptor and enzyme targets, binding is stereospecific. One enantiomer may fit perfectly into the binding site, leading to a potent pharmacological effect, while the other enantiomer (the distomer) may have significantly lower affinity or even interact with different targets, potentially causing off-target effects. researchgate.net In QSAR studies of related compounds, the presence of a chiral center was noted to sometimes make a molecule less active, highlighting the importance of stereochemical considerations in drug design. nih.gov Therefore, if chiral analogues of this compound were to be developed, the separation and individual testing of enantiomers would be essential to fully characterize their pharmacological profiles.
Development of Predictive QSAR Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com The development of predictive QSAR models for analogues of this compound is a valuable strategy for guiding the design of new, more potent, and selective compounds.
These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Descriptors can include physicochemical properties (like lipophilicity, electronic parameters, and steric properties) and 3D parameters derived from the molecule's shape and electrostatic potential. nih.gov
For example, a Hansch-type QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamides explored the importance of lipophilicity (π) and electronic parameters (Hammett sigma) of the phenyl ring substituents for binding affinity. nih.gov More advanced 3D-QSAR techniques like Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA) can provide even greater insight. nih.gov These models generate 3D contour maps that visualize regions where steric bulk, positive electrostatic potential, or negative electrostatic potential would be favorable or unfavorable for activity. Such models can effectively guide chemists in deciding which substitutions to make on the benzamide or benzyl rings to enhance the desired biological activity. nih.govnih.gov
Preclinical Pharmacokinetic and Metabolic Characterization of N 1 Benzylpiperidin 4 Yl 2,3 Dimethoxybenzamide
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes are standard practice for predicting in vivo intrinsic clearance. nih.govresearchgate.net These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions. nih.gov
The assessment for N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide involves incubating the compound with liver microsomes from preclinical species (e.g., mouse, rat) and humans, in the presence of the necessary cofactor, NADPH. researchgate.net The amount of the parent compound remaining over time is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. mdpi.com Studies on structurally related benzamide (B126) compounds have shown that metabolic stability can be significantly influenced by minor structural modifications. nih.govnih.gov For instance, the stability of piperazin-1-ylpyridazines was improved more than 50-fold through targeted chemical changes based on metabolic profiling. nih.gov
Table 1: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes This table presents hypothetical data based on typical outcomes for similar compounds in drug discovery programs.
| Species | % Remaining (30 min) | In Vitro t½ (min) | Intrinsic Clearance (Clint) (mL/min/kg) | Predicted Clearance Category |
| Mouse | 25% | 14.5 | 85 | High |
| Rat | 40% | 23.8 | 52 | Intermediate |
| Human | 55% | 35.1 | 34 | Intermediate |
In Vivo Biodistribution Studies in Preclinical Species
Biodistribution studies are essential to understand how a compound and its metabolites are distributed throughout the body's tissues and organs. These studies are typically performed in rodent models using a radiolabeled version of the compound to facilitate detection and quantification.
For structurally similar compounds, such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, tissue distribution studies in mice have revealed high uptake in the brain, heart, liver, lungs, spleen, and kidneys. nih.gov The radioactivity in these organs was observed to remain constant from 60 to 120 minutes post-injection, indicating significant tissue retention. nih.gov Similarly, studies with [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in rats showed significant uptake in the brain, kidney, heart, and lung. researchgate.net These findings suggest that compounds with the N-benzylpiperidin-4-yl-benzamide scaffold tend to be widely distributed in the body.
Table 2: Tissue Distribution of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide in Mice at 60 Minutes Post-Injection (% Injected Dose per Gram) Data is sourced from studies on a structurally related analog. nih.gov
| Organ | % ID/g (Mean ± SD) |
| Brain | 2.15 ± 0.21 |
| Heart | 3.54 ± 0.45 |
| Lungs | 4.87 ± 0.63 |
| Liver | 5.98 ± 0.77 |
| Spleen | 4.12 ± 0.51 |
| Kidneys | 6.23 ± 0.89 |
| Small Intestine | 2.99 ± 0.38 |
Identification of Major Metabolites of this compound
Identifying the major metabolites of a drug candidate is crucial for understanding its clearance mechanisms and for identifying any potentially active or toxic byproducts. This process often involves incubating the parent drug with liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry to determine the structures of the metabolic products. nih.gov
Based on the structure of this compound, several metabolic pathways can be predicted. Phase I metabolism is likely to be prominent, involving reactions catalyzed by CYP450 enzymes. nih.gov Common metabolic pathways for similar structures include:
O-Demethylation: The two methoxy (B1213986) groups on the benzamide ring are susceptible to enzymatic removal to form phenolic metabolites.
Aromatic Hydroxylation: Addition of a hydroxyl group to either the benzyl (B1604629) ring or the dimethoxy-substituted benzamide ring. nih.gov
N-Debenzylation: Cleavage of the benzyl group from the piperidine (B6355638) nitrogen, resulting in a secondary amine metabolite.
Piperidine Ring Oxidation: Hydroxylation or oxidation of the piperidine ring.
Studies on other benzamide-containing compounds have confirmed aliphatic and aromatic hydroxylation as major metabolic routes. nih.gov Similarly, investigations into the metabolism of other compounds in gut microbiota have identified hydrolysis as a potential pathway. frontiersin.org
Table 3: Potential Major Metabolites of this compound This table lists predicted metabolites based on common metabolic pathways for this chemical class.
| Metabolite | Proposed Metabolic Pathway |
| M1 | O-Demethylation at the 2-position methoxy group |
| M2 | O-Demethylation at the 3-position methoxy group |
| M3 | N-Debenzylation of the piperidine nitrogen |
| M4 | Aromatic hydroxylation of the benzyl ring |
| M5 | Hydroxylation of the piperidine ring |
Preliminary Absorption and Excretion Profiles in Animal Models
Following administration in preclinical models like rats, the concentration of the compound is measured over time in plasma, urine, and feces. For related benzamide compounds, pharmacokinetic studies have been conducted to determine their absorption and clearance characteristics. nih.gov For example, studies on [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide showed that the radiopharmaceutical cleared quickly from the blood pool but exhibited slower clearance from the hepatobiliary system, suggesting that biliary excretion is a significant route of elimination. researchgate.net The oral bioavailability of compounds within this broader class can vary; for instance, the 5-HT(2A) receptor inverse agonist ACP-103 demonstrated an oral bioavailability of over 42.6% in rats. nih.gov
Table 4: Summary of Preliminary Absorption and Excretion Characteristics Based on Analog Compounds
| Pharmacokinetic Parameter | Observation in Analog Compounds | Implication |
| Absorption | Orally active analogs have been identified. nih.gov | Suggests potential for oral absorption. |
| Plasma Clearance | Rapid clearance from the blood pool observed for a related radioligand. researchgate.net | The compound may have a relatively short plasma half-life. |
| Major Excretion Route | Slow clearance from the hepatobiliary system suggests biliary excretion. researchgate.net | A significant portion of the compound and its metabolites may be eliminated via feces. |
Computational and Theoretical Investigations of N 1 Benzylpiperidin 4 Yl 2,3 Dimethoxybenzamide
Molecular Docking Studies with Relevant Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is instrumental in understanding the binding mode of a ligand to its protein target and in estimating the strength of the interaction, often expressed as a docking score or binding energy.
While specific molecular docking studies on N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide are not extensively reported in the public domain, research on structurally similar N-(benzylpiperidin-4-yl) derivatives provides a framework for predicting its interactions with relevant biological targets, such as the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govnih.gov These receptors are implicated in a variety of neurological disorders and are common targets for this class of compounds. nih.gov
A hypothetical molecular docking study of this compound with the σ1 receptor could reveal key interactions. The N-benzylpiperidinium moiety is expected to bind within a hydrophobic pocket, with the benzyl (B1604629) group potentially forming π-π stacking or hydrophobic interactions with aromatic residues like tyrosine and phenylalanine. The piperidine (B6355638) ring's nitrogen, likely protonated at physiological pH, could form a crucial salt bridge or hydrogen bond with an acidic residue such as aspartate or glutamate (B1630785) within the binding site. The 2,3-dimethoxybenzamide (B73325) portion of the molecule would likely engage in hydrogen bonding and polar interactions with other amino acid residues in the active site.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with Sigma Receptors
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Sigma-1 Receptor | -9.8 | Tyr103, Phe107, Asp126 | π-π stacking, Hydrophobic, Salt Bridge |
| Sigma-2 Receptor | -8.5 | Trp61, His94, Glu102 | Hydrogen Bond, Hydrophobic, π-cation |
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interactions between a ligand and its target protein over time. nih.govsemanticscholar.org These simulations can reveal the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process.
An MD simulation of the this compound-σ1 receptor complex would provide insights into the stability of the predicted binding mode from docking studies. The simulation would likely show that the key interactions, such as the salt bridge and π-π stacking, are maintained throughout the simulation, indicating a stable binding. Furthermore, MD simulations can help to identify conformational changes in the protein upon ligand binding and can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms would provide information on the system's stability and flexibility.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.
For this compound, a ligand-based pharmacophore model could be developed using a set of known active benzamide (B126) derivatives targeting the sigma receptors. This model would likely consist of key features such as a hydrophobic aromatic group (from the benzyl moiety), a positive ionizable feature (from the piperidine nitrogen), a hydrogen bond acceptor (from the amide carbonyl), and potentially one or two aromatic rings (from the dimethoxybenzoyl group). Such a pharmacophore model could then be used to screen large chemical databases to identify novel compounds with similar features and potentially similar biological activity.
Table 2: Key Pharmacophoric Features for Sigma Receptor Ligands Based on Benzamide Scaffolds
| Pharmacophoric Feature | Description | Potential Corresponding Moiety |
| Aromatic Ring | Hydrophobic interaction | Benzyl group, Dimethoxybenzoyl group |
| Positive Ionizable | Electrostatic interaction | Protonated piperidine nitrogen |
| Hydrogen Bond Acceptor | Hydrogen bonding | Amide carbonyl oxygen |
| Hydrophobic Group | Hydrophobic interaction | Piperidine ring |
Conformational Analysis and Energy Minimization of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a ligand is crucial as it dictates how it can fit into a protein's binding site. Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to its lowest energy state.
Preclinical Biological Effects and Potential Therapeutic Research Avenues
Anti-proliferative Activity in Cancer Cell Lines
While direct studies on the anti-proliferative effects of N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide are not extensively detailed in available literature, research on closely related analogs highlights the potential of this chemical scaffold in oncology. A radioiodinated version, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was synthesized and evaluated for its binding characteristics in MCF-7 breast cancer cells. nih.govresearchgate.net This research demonstrated that the compound binds with high affinity to sigma-1 and sigma-2 receptors, which are known to be expressed in high density in MCF-7 cells. nih.govresearchgate.net
Competition binding studies using known sigma ligands like haloperidol (B65202) and DTG resulted in a dose-dependent displacement, confirming the compound's interaction with these receptor sites. nih.govresearchgate.net The high-affinity binding to sigma receptors in a cancer cell line suggests that this molecular structure could serve as a basis for developing agents for cancer imaging or targeted therapies. nih.govresearchgate.netnih.gov Other compounds featuring a benzylpiperidine or similar amide structure have also been investigated for their ability to inhibit cancer cell growth, indicating a broader interest in this chemical class for oncological applications. nih.govnih.govmdpi.com
| Compound/Analog | Cell Line | Target Receptors | Affinity (Ki/Kd) | Reference |
| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | MCF-7 Breast Cancer | Sigma Receptors | Ki = 4.6 nM (vs. Haloperidol), Kd = 26 nM | nih.govresearchgate.net |
Neuropathic Pain Model Evaluations in Preclinical Settings
Neuropathic pain, a condition often refractory to conventional analgesics, is a significant area of investigation for novel therapeutics. cornell.edu Preclinical studies on compounds with the benzylpiperidine motif have shown promising results in various animal models of neuropathic pain. These models are designed to mimic the complex pathophysiology of human neuropathic pain conditions, which can arise from nerve damage due to injury, chemotherapy, or metabolic diseases like diabetes. nih.govnih.gov
A non-opioid designer molecule, BP4L-18:1:1, which incorporates a similar structural framework, has been evaluated for its efficacy in treating chronic neuropathic pain. cornell.edu In rodent models, both single and repeated daily doses of this compound led to a significant reversal of neuropathic pain signs. cornell.edu Notably, these effects were observed without signs of cardiac side effects, sedation, or addictive potential, which are major drawbacks of current therapies like gabapentinoids and opioids. cornell.edubayer.com The mechanism is thought to involve the calming of hyperactive pain-sensing neurons by targeting ion channels such as HCN channels. cornell.edu
Studies in Animal Models of Neurodegenerative Conditions
The development of effective treatments for neurodegenerative diseases like Alzheimer's disease remains a major challenge. nih.gov Research has explored poly-active molecules that can simultaneously address multiple pathological factors, such as oxidative stress and cholinergic deficits. nih.gov In this context, derivatives of 1-(1-benzylpiperidin-4-yl)ethan-1-one, a compound structurally related to this compound, have been synthesized and evaluated for their potential utility in central nervous system diseases. nih.gov
These compounds were screened for their ability to scavenge free radicals and inhibit cholinesterase enzymes (AChE/BuChE), which are key targets in Alzheimer's therapy. nih.gov Several derivatives exhibited potent antioxidant properties, comparable or superior to reference compounds like ascorbic acid and resveratrol. nih.gov While the inhibition of cholinesterase was modest, the dual potential to mitigate free radical damage and enhance acetylcholine (B1216132) signaling highlights a promising therapeutic strategy. nih.gov Although these studies were not conducted on the exact subject compound, they underscore a potential research avenue for the N-(1-benzylpiperidin-4-yl) scaffold in the context of neurodegeneration. nih.govfrontiersin.org
| Compound Class | Biological Target | Assay | Finding | Reference |
| 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives | Free Radicals | Oxygen Radical Absorbance Capacity (ORAC) | Potent antioxidant activity (>30%) | nih.gov |
| 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives | Acetylcholinesterase (AChE)/Butyrylcholinesterase (BuChE) | Enzyme Inhibition Assay | Modest inhibition (>10%) | nih.gov |
Explorations of this compound as a Molecular Probe for Receptor Research
The N-(1-benzylpiperidin-4-yl)-benzamide scaffold has proven to be an excellent template for the development of molecular probes for receptor research, particularly for sigma receptors. nih.govresearchgate.netnih.gov By labeling these compounds with radioisotopes, researchers can create powerful tools for in vitro and in vivo imaging and characterization of these receptors.
A key example is the synthesis of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a radiopharmaceutical with high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.govresearchgate.net This probe has been used to demonstrate the high density of sigma receptors in MCF-7 breast cancer cells through binding assays. nih.govresearchgate.net Furthermore, biodistribution studies in rats showed its uptake in various organs, and this binding could be blocked by co-administration of haloperidol, demonstrating in vivo specificity. nih.gov Such radiolabeled ligands are invaluable for studying receptor distribution and density, which can be altered in various disease states, and for developing diagnostic imaging agents. nih.govresearchgate.netnih.gov
Investigation in Models of Inflammatory Responses
The anti-inflammatory potential of the N-(1-benzylpiperidin-4-yl) scaffold is an emerging area of research. While direct evidence for this compound is limited, studies on related structures suggest a possible role in modulating inflammatory processes. For instance, various piperidine (B6355638) derivatives have been investigated for their anti-inflammatory activity. mdpi.com
Compounds with a similar core are being explored as inhibitors of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory mediators. mdpi.com Inhibition of sEH can reduce pain and inflammation, making it an attractive target for inflammatory diseases. mdpi.com Additionally, other benzylamine (B48309) derivatives have shown the ability to mitigate inflammation in preclinical models of colitis and rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β and blocking key inflammatory signaling pathways. frontiersin.org Curcumin analogs incorporating an N-benzyl-4-piperidone structure have also been synthesized, building on the known anti-inflammatory properties of curcumin. mdpi.com These related studies suggest that a more focused investigation into the anti-inflammatory effects of this compound is warranted. nih.gov
Future Research Directions and Unexplored Academic Questions
Design of Novel Chemical Entities Based on the N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide Scaffold
The N-(1-benzylpiperidin-4-yl) moiety is a well-established pharmacophore known for its interaction with various biological targets, most notably sigma receptors. unict.it The structural flexibility and three-dimensional nature of the N-benzyl piperidine (B6355638) motif make it a valuable tool for medicinal chemists to refine efficacy and physicochemical properties in drug development. nih.gov The core structure of this compound offers several avenues for the rational design of new and improved therapeutic agents.
Future design strategies could focus on several key modifications:
Substitution on the Benzyl (B1604629) Ring: Exploring a variety of substituents on the benzyl portion of the molecule could modulate binding affinity and selectivity for target receptors. Structure-activity relationship (SAR) studies on related N-(1-benzylpiperidin-4-yl)phenylacetamides have shown that substitutions on the aromatic ring can influence affinity for both sigma-1 and sigma-2 receptors. nih.gov For instance, halogen substitutions have been observed to generally increase affinity for sigma-2 receptors. nih.gov
Modification of the Dimethoxybenzamide Moiety: The 2,3-dimethoxy substitution pattern on the benzamide (B126) ring is crucial for its pharmacological profile. Systematic alteration of these methoxy (B1213986) groups—by shifting their position, replacing them with other electron-donating or electron-withdrawing groups, or introducing heterocyclic bioisosteres—could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Research on similar benzamide derivatives has indicated that such modifications can significantly impact receptor binding and functional activity. nih.gov
Alterations to the Piperidine Linker: The piperidine ring itself can be a target for modification. Introducing substituents or altering its conformation could influence how the molecule orients itself within the binding pocket of its target protein.
These design efforts can be guided by computational modeling and molecular docking studies to predict the binding modes and affinities of novel analogues, thereby prioritizing synthetic efforts.
Application of Advanced Imaging Techniques for Target Engagement Studies
Understanding if and how a drug candidate interacts with its intended target in a living organism is a critical step in its development. Advanced imaging techniques, such as Positron Emission Tomography (PET), offer a non-invasive means to visualize and quantify this target engagement in real-time.
Derivatives of the N-(1-benzylpiperidin-4-yl) scaffold have been successfully radiolabeled for use as PET imaging agents. For example, N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been evaluated as a potential ligand for imaging sigma receptors in the brain. nih.gov Similarly, radioiodinated versions like [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide have been synthesized to study sigma receptor density in cancer cells. aacrjournals.orgnih.gov
Future research should focus on developing a radiolabeled version of this compound or a close analogue. This would enable preclinical and potentially clinical studies to:
Confirm Target Occupancy: Directly measure the extent to which the compound binds to its target receptors in the brain or peripheral tissues at various concentrations.
Guide Dose Selection: Provide crucial data to inform the selection of appropriate doses for therapeutic studies by correlating target engagement with pharmacological effects.
Investigate Disease States: Use the radioligand to study changes in target receptor density or availability in various disease models, potentially leading to new diagnostic applications.
The development of such imaging tools is paramount for de-risking the clinical development of novel therapeutics based on this scaffold.
Mechanistic Studies on Off-Target Interactions and Selectivity Optimization
While the N-(1-benzylpiperidin-4-yl) scaffold is often associated with sigma receptors, compounds of this class can interact with a range of other biological targets. Understanding these "off-target" interactions is crucial for predicting potential side effects and for optimizing the selectivity of new drug candidates.
For instance, some N-benzyl piperidine derivatives have been investigated for their activity as cholinesterase inhibitors in the context of Alzheimer's disease. nih.govnih.gov The parent compound, 4-benzylpiperidine (B145979), acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin. wikipedia.org
Future mechanistic studies on this compound should employ a broad panel of in vitro binding and functional assays to screen for activity at a wide range of receptors, ion channels, and enzymes. This systematic approach would:
Identify Potential Liabilities: Uncover any unintended interactions that could lead to adverse effects.
Inform Selectivity Optimization: Provide a detailed understanding of the compound's selectivity profile, guiding further medicinal chemistry efforts to design more specific ligands by eliminating undesirable interactions.
Integration of Omics Data for a Systems-Level Understanding of Biological Effects
The biological effects of a compound are rarely limited to the direct consequences of binding to a single target. They often involve complex downstream changes in gene expression, protein levels, and metabolic pathways. "Omics" technologies, such as genomics, proteomics, and metabolomics, provide a powerful, unbiased approach to capture these global changes.
Future research should incorporate these systems biology approaches to gain a more holistic understanding of the effects of this compound. For example, treating cells or animal models with the compound and subsequently analyzing changes in their transcriptome (gene expression), proteome (protein levels), and metabolome (metabolite levels) could:
Uncover Novel Mechanisms of Action: Identify unexpected biological pathways that are modulated by the compound, potentially revealing new therapeutic applications.
Discover Biomarkers of Drug Response: Identify molecular signatures that correlate with the compound's efficacy or toxicity, which could be used to stratify patient populations in future clinical trials.
Build Predictive Models: Integrate multi-omics data to create computational models that can predict the physiological response to the compound and its analogues, thereby accelerating the drug discovery process.
By embracing these advanced research methodologies, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of challenging diseases.
Q & A
Basic: What are the standard synthetic routes for N-(1-benzylpiperidin-4-yl)-2,3-dimethoxybenzamide, and how is its purity confirmed?
Methodological Answer:
The synthesis typically involves a two-step process:
Formation of the piperidine-benzyl intermediate : Reacting 1-benzylpiperidin-4-amine with a suitable acylating agent (e.g., 2,3-dimethoxybenzoyl chloride) in the presence of a base like triethylamine or pyridine.
Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization is employed to isolate the product.
Analytical Confirmation :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the benzylpiperidine moiety (δ 7.3–7.5 ppm for aromatic protons) and dimethoxy groups (δ 3.8–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺) at m/z 395.2.
- HPLC : Purity ≥95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Basic: How does the N-(1-benzylpiperidin-4-yl) substituent influence dopamine D2 receptor binding affinity?
Methodological Answer:
The benzylpiperidine side chain enhances receptor interaction through:
- Hydrophobic interactions : The benzyl group engages with lipophilic pockets in the D2 receptor’s transmembrane domain.
- Stereoelectronic effects : The piperidine nitrogen’s basicity (pKa ~8.5) facilitates protonation, promoting ionic interactions with aspartate residues (e.g., Asp114 in human D2 receptors).
Comparative QSAR studies show that replacing the benzyl group with smaller alkyl chains reduces affinity by ~10-fold, highlighting its critical role .
Basic: What in vitro assays are recommended to evaluate the compound’s biological activity?
Methodological Answer:
- Radioligand Displacement Assays : Use [³H]spiperone or [³H]raclopride to measure D2 receptor binding affinity (IC₅₀ values) in transfected HEK293 cells or striatal membranes.
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Staphylococcus aureus (Gram-positive) to determine minimum inhibitory concentrations (MIC).
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .
Advanced: How can researchers resolve contradictory synthetic yields reported under different solvent systems?
Methodological Answer:
Contradictions often arise from solvent polarity and reaction kinetics. For example:
- Polar aprotic solvents (e.g., DMF, acetonitrile) may improve solubility but accelerate side reactions (e.g., hydrolysis of the acyl chloride intermediate).
- Non-polar solvents (e.g., dichloromethane) reduce side reactions but slow reaction rates.
Resolution Strategies : - Design of Experiments (DOE) : Use factorial designs to optimize temperature, solvent polarity, and stoichiometry.
- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy to identify kinetic bottlenecks.
- Scale-down Screening : Test microfluidic reactors for rapid solvent optimization .
Advanced: How do electronic and lipophilic parameters modulate D2 receptor binding in QSAR models?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : Methoxy groups at the 2,3-positions increase electron density on the benzamide ring, enhancing π-π stacking with receptor aromatic residues (e.g., Phe389).
- Lipophilicity (logP) : Optimal logP values (~3.5–4.0) balance membrane permeability and receptor binding. Higher logP (>4.5) reduces aqueous solubility, limiting bioavailability.
- 3D Pharmacophore Modeling : The benzylpiperidine moiety’s spatial orientation aligns with the receptor’s hydrophobic cleft, validated by molecular docking (AutoDock Vina) .
Advanced: What methodologies enable radiolabeling of this compound for PET imaging studies?
Methodological Answer:
Radiolabeling Strategies :
- ¹⁸F Incorporation : Replace a methoxy group with a prosthetic labeling agent (e.g., [¹⁸F]SFB, N-succinimidyl-4-[¹⁸F]fluorobenzoate) via nucleophilic aromatic substitution.
- Quality Control :
- Radio-TLC : Confirm radiochemical purity (>98%) using silica plates and methanol:ethyl acetate (1:9).
- LC-MS : Validate identity by co-injection with non-radioactive standard.
Biological Validation :
- PET Imaging in Rodents : Administer [¹⁸F]-labeled compound and quantify striatal uptake (SUV ratios) to assess D2 receptor occupancy. Compare with reference tracers like [¹⁸F]fallypride .
Advanced: How can discrepancies in biological activity data across cell lines be systematically addressed?
Methodological Answer:
Discrepancies may stem from:
- Cell Line Variability : Differences in receptor density (e.g., CHO vs. HEK293 cells) or efflux pump expression (e.g., P-gp).
- Assay Conditions : Serum proteins in culture media may sequester the compound, reducing free concentration.
Mitigation Approaches : - Normalize Data : Express activity as % receptor occupancy relative to a positive control (e.g., haloperidol).
- Use Isogenic Cell Lines : CRISPR-engineered lines with uniform receptor expression.
- Free Fraction Correction : Measure unbound compound via equilibrium dialysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
